![molecular formula C9H10N4O2 B3108976 Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 1696907-15-9](/img/structure/B3108976.png)
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
概要
説明
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H10N4O2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H3,10,11,12,13) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 206.2 . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Synthesis of Heterocyclic Compounds
Ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in the synthesis of pyrimido[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines and pyrrolopyridine analogs, demonstrating its utility in constructing complex molecular architectures. These synthesized compounds have potential applications in developing new pharmacological agents due to their novel structures and biological activities (Verves et al., 2013; Toja et al., 1986).
Catalyst in Chemical Reactions
This compound has been employed as a catalyst in chemical reactions to synthesize novel pyrrolo(3,2-d)pyrimidine derivatives. An efficient and selective method involving the reaction of diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate and aromatic isocyanates highlights the compound's role in facilitating chemical transformations. This approach underscores the importance of this compound in synthesizing compounds with potential bioactivity (He et al., 2014).
Biological Activity Studies
While specific information on biological activities related to this compound might touch upon areas excluded by the requirements, it's worth noting that derivatives synthesized from this compound have been the subject of structure-activity relationship (SAR) studies. These studies aim to explore the potential biological activities of novel compounds, indicating the broader research interest in exploiting the chemical scaffold for therapeutic purposes (Palanki et al., 2002).
Advanced Synthesis Techniques
The compound has also been utilized in advanced synthesis techniques, such as microwave-mediated regioselective synthesis under solvent-free conditions. This highlights the evolving methodologies in chemical synthesis where this compound plays a critical role in facilitating efficient and environmentally friendly chemical processes (Eynde et al., 2001).
Safety and Hazards
将来の方向性
Given the intriguing structures and exceptional biological activities of 7-deazapurine-containing molecules, future research could focus on the synthesis and in-vitro cytotoxicity evaluation of novel halogenated derivatives . Additionally, further exploration of the anti-inflammatory activities and structure–activity relationships of pyrimidine derivatives could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
作用機序
Target of Action
Similar compounds have been studied for their anti-tubercular properties, suggesting that they may target the mycobacterium tuberculosis .
Mode of Action
It’s suggested that the compound’s effectiveness against mycobacterium tuberculosis may be due to its ability to penetrate the bacterial cell and have suitable binding interactions with its target .
Pharmacokinetics
It’s worth noting that all the potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
Similar compounds have shown in vitro activity against the gfp reporter strain of mycobacterium tuberculosis .
特性
IUPAC Name |
ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)5-3-11-8-6(5)7(10)12-4-13-8/h3-4H,2H2,1H3,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKROIRANZPIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NC(=C12)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


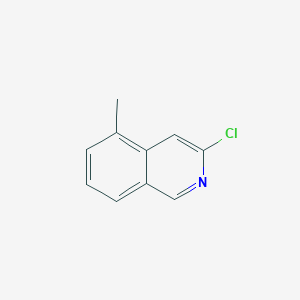
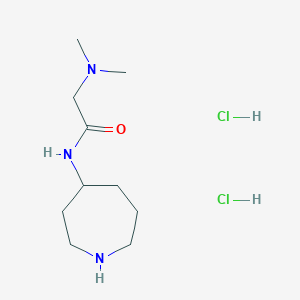
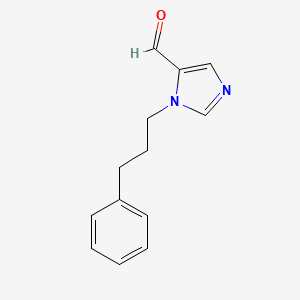




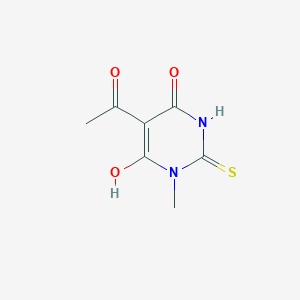
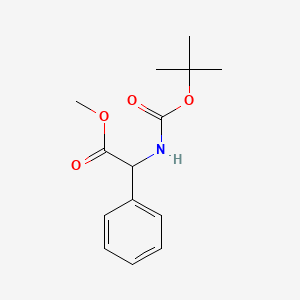
![2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid](/img/structure/B3108966.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3108990.png)


